molecular formula C20H14Cl4O B188423 (2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone CAS No. 42426-37-9

(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone

Cat. No.: B188423
CAS No.: 42426-37-9
M. Wt: 412.1 g/mol
InChI Key: QGRADUQJYBJJER-DCIPZJNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone is a useful research compound. Its molecular formula is C20H14Cl4O and its molecular weight is 412.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42426-37-9

Molecular Formula

C20H14Cl4O

Molecular Weight

412.1 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(2,6-dichlorophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H14Cl4O/c21-16-6-2-7-17(22)14(16)10-12-4-1-5-13(20(12)25)11-15-18(23)8-3-9-19(15)24/h2-3,6-11H,1,4-5H2/b12-10+,13-11+

InChI Key

QGRADUQJYBJJER-DCIPZJNNSA-N

SMILES

C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1

Isomeric SMILES

C1C/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C1

Canonical SMILES

C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

(76) Cyclohexanone (10 mmol), 60 ml of ethanol, and 2,6-dichlorobenzaldehyde (20 mmol) were used. The reaction stirred for 4 hours. A solid formed and was filtered. Recrystallization from ethanol yielded 3.24 g (78.6%) of bright-yellow flakes: mp 185.0-186.0° C. (lit. mp 183° C., Smith et al., supra). 1H NMR (250 MHz) δ 7.60 (s, 2H), 7.37-7.18 (m, 6H), 2.45 (t, 4H), 1.73 (p, 2H); 13C NMR (62.7 MHz) 188.2, 140.3, 134.6, 134.4, 132.4, 129.6, 128.1, 28.4, 22.1 ppm.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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